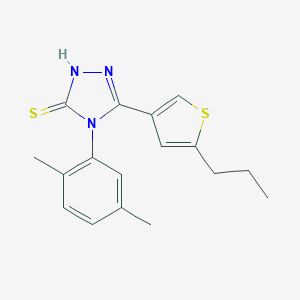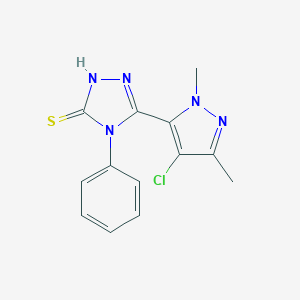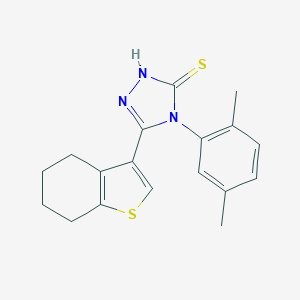![molecular formula C15H15NO3S B457007 N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B457007.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide is a synthetic organic compound that features a benzodioxole moiety linked to a thiophene ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as potassium carbonate and a phase transfer catalyst.
Attachment of the Ethyl Chain: The benzodioxole derivative is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl chain.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid, which is then brominated and subjected to a palladium-catalyzed coupling reaction to introduce the methyl group.
Coupling of Benzodioxole and Thiophene Moieties: The final step involves coupling the benzodioxole-ethyl derivative with the thiophene carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination of the thiophene ring.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Brominated thiophene derivatives.
科学的研究の応用
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells by modulating microtubule assembly.
Materials Science: It is explored for use in organic electronics due to its unique electronic properties.
Biological Research: The compound is used as a tool to study various biochemical pathways and molecular targets, including tubulin polymerization.
作用機序
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide involves its interaction with microtubules. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer applications.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole moiety but different side chains, used in psychopharmacology.
Methyl 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: Another benzodioxole derivative with applications in medicinal chemistry.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide is unique due to its combination of a benzodioxole moiety with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents.
特性
分子式 |
C15H15NO3S |
|---|---|
分子量 |
289.4g/mol |
IUPAC名 |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15NO3S/c1-9-5-12(7-20-9)15(17)16-10(2)11-3-4-13-14(6-11)19-8-18-13/h3-7,10H,8H2,1-2H3,(H,16,17) |
InChIキー |
GIUMGRDEXUKDHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456928.png)

![N-isobutyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B456930.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456932.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B456934.png)
![2-[3-(2,4-dimethoxyphenyl)-1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B456935.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-naphthyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B456939.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B456940.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(2,4-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B456941.png)
![2-{[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456943.png)
![2-({4-[(2-Chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456944.png)
![1-{[6-bromo-2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456946.png)

